REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Mg]Br.Br[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1.[Mg].Br[C:16]1[S:20][C:19]([C:21]2[S:22][C:23](Br)=[CH:24][CH:25]=2)=[CH:18][CH:17]=1>CCOCC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]1[S:10][C:9]([C:16]2[S:20][C:19]([C:21]3[S:22][CH:23]=[CH:24][CH:25]=3)=[CH:18][CH:17]=2)=[CH:13][CH:12]=1 |^1:34,50|
|
Name
|
Thienylmagnesiumbromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
11.71 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C=1SC(=CC1)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with toluene
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of toluene and ethanol
|
Type
|
CUSTOM
|
Details
|
The resulting orange powder was dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |